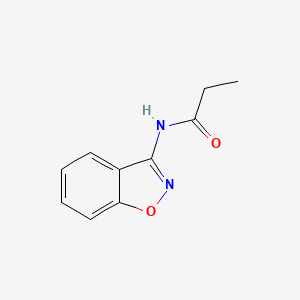

N-(1,2-benzoxazol-3-yl)propanamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(1,2-benzoxazol-3-yl)propanamide |

InChI |

InChI=1S/C10H10N2O2/c1-2-9(13)11-10-7-5-3-4-6-8(7)14-12-10/h3-6H,2H2,1H3,(H,11,12,13) |

InChI Key |

NTIZVTVOSJJSDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=NOC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization

A widely adopted method involves the cyclocondensation of 2-aminophenol with propionamide derivatives under acidic conditions. For example:

-

Procedure : A mixture of 2-aminophenol (10 mmol) and propionyl chloride (12 mmol) in dry dichloromethane (DCM) is stirred at 0°C. Thionyl chloride (15 mmol) and catalytic DMF are added, followed by reflux for 3 hours. The intermediate amide is isolated and treated with p-toluenesulfonic acid (TsOH, 25 mmol) in toluene under Dean–Stark conditions for 17 hours to yield N-(1,2-benzoxazol-3-yl)propanamide.

-

Key Advantage : High regioselectivity for the 3-position of the benzoxazole ring.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

-

Conditions : 2-Aminophenol, propionic anhydride, and TsOH are irradiated at 150°C for 20 minutes in a sealed vessel.

Acylation of 3-Amino-1,2-benzoxazole

Propionyl Chloride Coupling

Direct acylation of preformed 3-amino-1,2-benzoxazole is a two-step strategy:

Activated Ester Methods

To avoid harsh conditions, propionic acid is activated using 1,3,5-triazines (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) in the presence of tertiary amines:

-

Procedure : Propionic acid (5 mmol) is treated with 2-chloro-4,6-dimethoxy-1,3,5-triazine (5.5 mmol) and N-methylmorpholine (6 mmol) in 2-propanol. After activation, 3-amino-1,2-benzoxazole is added, and the mixture is stirred at 55°C for 12 hours.

One-Pot Tandem Synthesis

Sequential Amidation-Cyclization

A one-pot approach eliminates intermediate isolation:

Catalytic Systems

Nanocatalysts (e.g., CuO nanoparticles) improve efficiency:

-

Conditions : Reaction conducted at 100°C for 1 hour using CuO (5 mol%) in ethanol.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | TsOH, toluene, reflux | 60–75 | 90–95 | High regioselectivity | Long reaction time (17 h) |

| Microwave-Assisted | 150°C, 20 min | 85–90 | 95–98 | Rapid synthesis | Specialized equipment required |

| Activated Ester | 2-Chloro-4,6-dimethoxy-triazine | 65–72 | >95 | Mild conditions | Costly reagents |

| One-Pot Tandem | TsOH, acetonitrile, reflux | 68–75 | 88–92 | Simplified workflow | Moderate yield |

| CuO Nanoparticle Catalyzed | 100°C, 1 h | 88–92 | 97–99 | Eco-friendly, recyclable | Catalyst synthesis required |

Mechanistic Insights

Cyclocondensation Pathway

The reaction proceeds via:

Acylation Dynamics

In activated ester methods, the triazine forms a reactive mixed anhydride with propionic acid, facilitating nucleophilic substitution by the amine group of 3-amino-1,2-benzoxazole.

Industrial-Scale Considerations

Solvent Selection

Purification Strategies

Emerging Innovations

Chemical Reactions Analysis

Reactivity:: N-(1,2-benzoxazol-3-yl)propanamide can participate in various chemical reactions:

Oxidation: It may undergo oxidation reactions, potentially leading to the formation of oxazoles or other oxygen-containing derivatives.

Reduction: Reduction of the benzoxazole ring could yield amines or other reduced products.

Substitution: Substitution reactions at the benzoxazole nitrogen or the amide carbonyl group are possible.

Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) may be used.

Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Detailed mechanistic studies are essential to identify major reaction pathways and products.

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)propanamide finds applications in:

Medicinal Chemistry: Its derivatives exhibit antibacterial, antifungal, and anticancer activities.

Biological Research: Researchers explore its effects on cellular pathways, receptors, and enzymes.

Industry: It serves as an intermediate for synthesizing new bioactive compounds.

Mechanism of Action

The exact mechanism by which N-(1,2-benzoxazol-3-yl)propanamide exerts its effects remains an active area of investigation. It likely interacts with specific molecular targets, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups, substitution patterns, or applications:

2-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperazin-1-yl]-N-(propan-2-yl)propanamide (CAS 2741894-44-8)

- Structural Differences :

- A chloro substituent at the 5-position of the benzoxazole ring.

- A piperazinyl group at the 2-position of the benzoxazole, linked to the propanamide via a methylene bridge.

- The piperazine moiety introduces basicity, improving water solubility (via salt formation) and enabling interactions with biological targets (e.g., receptors or enzymes).

Propanamide, 2-Amino-3-phenyl (from Bioherbicidal Activity Study)

- Structural Differences: Substitution of the benzoxazole ring with a phenyl group and an amino group at the propanamide’s α-carbon.

- Implications: The amino group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous environments. The phenyl group may contribute to π-π stacking interactions, influencing bioactivity (e.g., herbicidal or antioxidant effects noted in plant-derived compounds).

N-(4-Chlorophenyl)-3-Cyclohexyl-N-hydroxypropanamide

- Structural Differences :

- Replacement of the benzoxazole with a 4-chlorophenyl group.

- A cyclohexyl substituent on the propanamide chain and an N-hydroxy group (hydroxamic acid derivative).

- Implications: The hydroxamic acid group (N–OH) confers metal-chelating properties, relevant to antioxidant or enzyme-inhibitory activity.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structural Differences :

- A benzamide core (instead of benzoxazole-propanamide).

- A hydroxy-tertiary alkyl group on the nitrogen.

- The hydroxy group enables hydrogen bonding, influencing crystal packing and solubility.

Comparative Data Table

Key Research Findings and Trends

Hydrogen Bonding and Crystal Packing :

- Benzoxazole and benzamide derivatives exhibit distinct hydrogen-bonding patterns. For example, the N–H and C=O groups in propanamides form intermolecular bonds, while hydroxamic acids (e.g., N–OH) participate in stronger, chelation-driven interactions .

- The benzoxazole’s N–O group may act as a hydrogen-bond acceptor, influencing supramolecular assembly .

Bioactivity Correlations: Chloro-substituted benzoxazoles (e.g., CAS 2741894-44-8) show enhanced stability and target affinity compared to non-halogenated analogs . Hydroxamic acid derivatives (e.g., compound 8 in ) exhibit antioxidant properties via radical scavenging, a trait less pronounced in simple propanamides .

Synthetic Utility :

- Piperazine-linked benzoxazoles (CAS 2741894-44-8) demonstrate modular synthesis routes applicable to combinatorial chemistry, contrasting with the more complex solid-phase methods required for hydroxamic acids .

Q & A

Q. What are the standard synthetic routes for N-(1,2-benzoxazol-3-yl)propanamide and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 1,2-benzoxazole-3-amine with propionic acid derivatives (e.g., propionyl chloride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) .

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.

- Step 3 : Final coupling reactions (e.g., amidation) monitored by thin-layer chromatography (TLC) .

- Key Considerations : Use of inert atmospheres (N₂/Ar) to prevent oxidation and controlled pH to stabilize reactive intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (if fluorinated) confirm proton environments and functional groups .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI) MS determines molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions in biological assays .

- Purity Checks : HPLC with UV detection (λ = 254 nm) ensures >95% purity for downstream applications .

Advanced Research Questions

Q. What strategies optimize the yield and purity of this compound derivatives during synthesis?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-reaction neutralization to avoid byproducts .

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

- Temperature Control : Low temperatures (−78°C to 0°C) stabilize reactive intermediates, while higher temperatures (80–120°C) accelerate cyclization .

- Data-Driven Adjustments : Use design of experiments (DoE) to identify critical parameters (e.g., molar ratios, reaction time) affecting yield .

Q. How do structural modifications influence the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

| Modification | Biological Impact | Reference |

|---|---|---|

| Electron-withdrawing groups (e.g., -NO₂) | Enhanced enzyme inhibition (e.g., kinase targets) | |

| Benzoxazole ring substitution | Alters binding affinity to receptors (e.g., CB2 selectivity) | |

| Side-chain elongation | Improves solubility but may reduce membrane permeability |

- Mechanistic Probes : Radiolabeling (³H/¹⁴C) tracks compound distribution in vitro . Molecular docking (AutoDock Vina) predicts binding modes to targets like HDAC or kinases .

Q. How can contradictory data in biological assays (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific vs. off-target effects .

- Metabolomic Profiling : LC-MS/MS identifies metabolites that may antagonize or synergize with the parent compound .

- Cross-Validation : Compare results across orthogonal assays (e.g., Western blot for protein expression vs. qPCR for gene regulation) .

Data Analysis and Experimental Design

Q. What analytical techniques are critical for resolving reaction pathway ambiguities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.